3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Related compounds, such as pyrazoline derivatives, have been found to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that similar compounds have been shown to affect the activity of ache, leading to changes in nerve pulse transmission . This could potentially result in behavioral changes and movement impairment .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . These processes can negatively affect various cellular components and lead to the formation of malondialdehyde (MDA), a common biomarker for cellular oxidative injury .
Result of Action
Related compounds have been associated with neurotoxic potentials, affecting the activity of ache and mda levels in the brain, which could potentially lead to behavioral changes and movement impairment .
Biochemical Analysis
Biochemical Properties
3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission, leading to potential therapeutic applications in neurodegenerative diseases. Additionally, this compound interacts with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce oxidative stress by increasing the production of reactive oxygen species, which can lead to cellular damage . It also affects cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, this compound can modulate the expression of genes related to oxidative stress response and inflammatory cytokines . These cellular effects highlight the compound’s potential as a therapeutic agent in conditions characterized by oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine. Additionally, this compound interacts with reactive oxygen species, leading to oxidative stress and subsequent activation of signaling pathways involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound has been shown to result in sustained oxidative stress and alterations in cellular function, including changes in gene expression and enzyme activity . These temporal effects underscore the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective effects by inhibiting acetylcholinesterase and reducing oxidative stress . At higher doses, this compound can induce toxicity, leading to adverse effects such as impaired motor function and increased mortality . These dosage-dependent effects highlight the need for careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with enzymes and reactive oxygen species . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further interact with cellular components . These metabolic pathways influence the compound’s bioavailability and overall efficacy, making them crucial considerations in its biochemical analysis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments . This distribution pattern affects the compound’s localization and activity, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress and energy metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a pyrazole ring.
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a β-ketoenol functionality and a pyrazole ring.
Uniqueness
3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group, a pyrazole ring, and a carboxylic acid group makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-(4-bromophenyl)-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQBPENCMPTSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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